Benzyl tosylate

描述

Benzyl tosylate is a useful research compound. Its molecular formula is C14H14O3S and its molecular weight is 262.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Benzyl tosylate primarily targets alcohol groups in organic compounds . It transforms these alcohol groups into sulfonic esters, creating what is termed an organic tosylate .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution reactions . In these reactions, this compound acts as an excellent leaving group due to the resonance delocalization of the developing negative charge on the leaving oxygen .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of certain molecules. For instance, it has been used in the laboratory synthesis of isopentenyl diphosphate , a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene . This process involves first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .

Result of Action

The result of this compound’s action is the transformation of alcohol groups into more reactive leaving groups, enabling further chemical reactions. For example, in the synthesis of isopentenyl diphosphate, the tosylate group is displaced by an inorganic pyrophosphate nucleophile .

生化分析

Biochemical Properties

Benzyl tosylate is known to participate in biochemical reactions as a leaving group . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely due to the resonance delocalization of the developing negative charge on the leaving oxygen .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a leaving group in nucleophilic substitution reactions . It can bind with biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is likely involved in metabolic pathways related to its role as a leaving group in nucleophilic substitution reactions . It may interact with enzymes or cofactors during these reactions, potentially affecting metabolic flux or metabolite levels.

生物活性

Benzyl tosylate, a compound derived from benzyl alcohol and tosyl chloride, serves as an important intermediate in organic synthesis, particularly in the context of biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

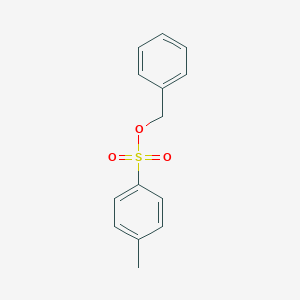

This compound is characterized by the presence of a benzyl group attached to a tosyl moiety. Its chemical structure can be represented as follows:

Where "OTs" denotes the tosyl (tosylate) group. This structure contributes to its reactivity in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to participate in nucleophilic substitution reactions. The reactivity of the tosylate group allows for the formation of various derivatives that can interact with biological targets.

- Nucleophilic Substitution : The tosylate group is a good leaving group, facilitating the substitution of the benzyl moiety with various nucleophiles. This property is crucial for synthesizing biologically active compounds.

- Influence of Substituents : The presence of electron-withdrawing groups on the aromatic ring enhances the reactivity of benzyl tosylates. For instance, compounds substituted with nitro or halogen groups show improved nucleophilic substitution rates due to increased electrophilicity .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound derivatives. A series of synthesized compounds based on this compound were evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division.

- Case Study : In one study, derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the this compound structure significantly enhanced antiproliferative activity. For example, compounds with electron-withdrawing substituents showed IC50 values comparable to established chemotherapeutics like combretastatin A-4 .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 20 | Moderate Antiproliferative |

| Nitro Derivative | 5 | Strong Antiproliferative |

| Halogen Derivative | 10 | Strong Antiproliferative |

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. The compound's ability to form stable adducts with enzymes has been documented.

科学研究应用

Synthesis and Reactivity

Benzyl tosylate can be synthesized through the reaction of benzyl alcohol with tosyl chloride in the presence of a base such as pyridine. This reaction typically yields high purity products suitable for further transformations. The reactivity of this compound is influenced by substituents on the benzene ring, which can either enhance or diminish its electrophilic character.

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Reaction Product | Yield (%) | Reference |

|---|---|---|---|

| Chloride ion | Benzyl chloride | Varies | |

| Iodide ion | Benzyl iodide | Varies | |

| Amines | Benzyl amine derivatives | Varies | |

| Grignard reagents | Benzyl alcohol derivatives | Varies |

Mechanistic Studies

This compound has been extensively studied to understand solvolysis mechanisms. The rates of solvolysis for various substituted benzyl tosylates have been analyzed using the Yukawa–Tsuno equation, revealing insights into the effects of electron-donating and withdrawing groups on reaction kinetics.

Case Study: Solvolysis Rates

In a study examining the solvolysis rates of substituted benzyl tosylates in 80% aqueous acetone, it was found that electron-withdrawing groups significantly accelerated the reaction rates compared to electron-donating groups. This observation supports the hypothesis that resonance stabilization plays a crucial role in the transition state during solvolysis .

Applications in Catalysis

This compound is utilized as a substrate in catalytic reactions, particularly in the synthesis of functionalized compounds. For example, it has been employed in reactions involving transition metal catalysts to produce complex organic molecules.

Table 2: Catalytic Reactions Involving this compound

化学反应分析

Nucleophilic Substitution Reactions

Benzyl tosylate undergoes Sₙ2 reactions with various nucleophiles, facilitated by the tosylate group’s strong leaving ability. The reaction kinetics and yields depend on the nucleophile’s strength and steric factors.

Key Findings:

-

Halogen Exchange : Treatment with halide ions (Cl⁻, Br⁻, I⁻) produces benzyl halides. Electron-withdrawing substituents on the benzene ring enhance reactivity (e.g., 4-nitrothis compound reacts with Cl⁻ to yield 4-nitrobenzyl chloride in 52% yield, whereas unsubstituted this compound gives benzyl chloride in 30–35% yield) .

-

Amine Alkylation : Reaction with amines forms benzylamines. For example, this compound reacts with dimethylamine to yield benzyldimethylamine in 75% efficiency under basic conditions.

-

Grignard Reagents : this compound reacts with Grignard reagents (e.g., RMgX) to form extended alkylbenzenes, with yields exceeding 60% in THF.

Table 1: Substituent Effects on Nucleophilic Substitution Yields

| Substituent on this compound | Product | Yield (%) | Reference |

|---|---|---|---|

| -NO₂ (para) | 4-Nitrobenzyl Cl | 52 | |

| -Br (para) | 4-Bromobenzyl Cl | 35 | |

| -H (unsubstituted) | Benzyl Cl | 30 | |

| -CF₃ (para) | 4-Trifluoromethyl benzyl I | 49 |

Transition Metal-Catalyzed Reactions

This compound participates in cross-coupling reactions under palladium catalysis, enabling access to complex fluorinated olefins.

Palladium-Catalyzed Difluoroolefination:

-

Mechanism : Oxidative addition of Pd(0) into the C–OTs bond, followed by β-fluoride elimination, produces gem-difluoroolefins. PdI₂/DPPP (bidentate ligand) and Zn reductant in DMA at 80°C yield up to 92% .

-

Substrate Scope : Reactions tolerate electron-donating (e.g., -OMe) and electron-withdrawing groups (e.g., -CF₃), with heterocycles (pyridine, quinoline) achieving >80% yields .

Table 2: Yields in Palladium-Catalyzed Olefination

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-CF₃-benzyl tosylate | gem-Difluoro-2-CF₃ styrene | 92 | |

| 3-Pyridinyl-benzyl tosylate | 3-Pyridinyl-difluoroolefin | 85 | |

| 4-OMe-benzyl tosylate | 4-Methoxy-difluoroolefin | 72 |

β-Elimination Reactions

Under basic conditions, this compound undergoes elimination to form styrenes.

-

Base-Dependent Pathways : Strong bases (e.g., KOtBu) promote β-hydrogen elimination. For example, 4-CF₃-benzyl tosylate eliminates to form 4-CF₃-styrene in 36% yield alongside protonation byproducts .

-

Isotopic Studies : Reactions in D₂O confirm Pd(0) mediates C–OTs bond cleavage rather than C–F bond activation .

Oxidative Deprotection

This compound derivatives are cleaved oxidatively to yield carbonyl compounds:

-

Ozone-Mediated Cleavage : Ozone in CH₂Cl₂/MeOH converts benzyl ethers to benzoic esters or acids .

-

Radical Catalysis : Nitroxyl radicals (e.g., TEMPO) with phenyl iodonium bis(trifluoroacetate) (PIFA) deprotect benzyl groups at ambient temperature, yielding ketones or aldehydes in >80% efficiency .

Unconventional Reactivity

-

Grignard Additions : this compound reacts with organocuprates (R₂CuLi) to form 1,2-diarylethanes in 55–70% yields, with retention of configuration.

-

Photochemical Reactions : UV irradiation in the presence of anthracene derivatives induces [4+2] cycloadditions, producing polycyclic aromatic hydrocarbons .

Mechanistic Insights

-

Leaving Group Ability : The tosylate group (pKa ≈ -6) outperforms mesylates in polar aprotic solvents due to better charge dispersion .

-

Solvent Effects : DMA and DMF enhance Pd-catalyzed reactions by stabilizing Pd intermediates, whereas THF favors Sₙ2 pathways .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and eliminations makes it indispensable in synthetic organic chemistry. Its reactivity profile is highly tunable via substituent effects and catalyst choice, enabling applications in pharmaceuticals, materials science, and fluorocarbon synthesis.

属性

IUPAC Name |

benzyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHDZBAFUMEXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145039 | |

| Record name | Benzyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-41-5 | |

| Record name | Benzyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。